4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
This compound (CAS: 477871-72-0) is a bicyclic heterocycle featuring an imidazo[4,5-c]pyridine core substituted at the 4-position with a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₁₃H₁₂F₃N₃, with a molecular weight of 267.26 g/mol . The trifluoromethyl (-CF₃) group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogues, making it a candidate for drug discovery in kinase and receptor modulation .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)9-3-1-2-8(6-9)11-12-10(4-5-17-11)18-7-19-12/h1-3,6-7,11,17H,4-5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYJUQDHTDPFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves multi-step organic synthesis. One common route involves the cyclization of an appropriate precursor with the introduction of the trifluoromethyl group at the phenyl ring. The key steps may include:
Nitration of a suitable aromatic precursor to introduce the nitro group.
Reduction of the nitro group to an amine.
Cyclization with appropriate reagents to form the imidazo-pyridine core.
Industrial Production Methods: Large-scale production may involve continuous flow chemistry or batch reactors, optimizing yields, and minimizing waste. Catalysts, solvents, temperature, and pressure control are critical factors in the industrial preparation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidative reactions under specific conditions, modifying its functional groups.
Reduction: Reduction reactions can alter the nitrogen-containing imidazo-pyridine core.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ or H₂O₂.
Reduction: Catalysts like Pd/C or hydrogen gas.
Substitution: Nucleophiles or electrophiles in the presence of a suitable base or acid.
Major Products: The major products formed depend on the specific reaction conditions but may include derivatives with altered functional groups on the imidazo-pyridine core or the phenyl ring.
Scientific Research Applications
4-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is investigated in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Explored as a candidate for drug development, particularly for targeting neurological and inflammatory conditions.
Mechanism of Action
The compound's mechanism of action often involves interaction with specific molecular targets, such as:
Enzymes: Inhibition or modulation of enzyme activity.
Receptors: Binding to receptors to alter cellular signaling pathways.
Pathways: Affecting biochemical pathways related to disease processes.
Comparison with Similar Compounds
Substituent Variations on the Aryl Ring
The aryl substituent at the 4-position significantly influences physicochemical and biological properties. Key analogues include:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Properties/Applications |
|---|---|---|---|---|---|
| Target Compound | 3-(Trifluoromethyl) | C₁₃H₁₂F₃N₃ | 267.26 | 477871-72-0 | High lipophilicity (XLogP ~2.5*) |
| 4-(3-Fluorophenyl) analogue | 3-Fluoro | C₁₁H₁₁FN₃ | 200.24 | 7271-07-0 | Reduced steric bulk; moderate activity |
| 4-(4-Fluorophenyl) analogue | 4-Fluoro | C₁₁H₁₁FN₃ | 200.24 | 7271-09-2 | Altered electronic effects |
| 4-(3-Bromo-4-fluorophenyl) analogue | 3-Bromo-4-fluoro | C₁₂H₁₁BrFN₃ | 296.14 | 1189749-66-3 | Increased molecular weight (XLogP3=2) |
| 4-(2-Chlorophenyl) analogue | 2-Chloro | C₁₂H₁₂ClN₃ | 233.70 | 4875-40-5 | Ortho-substitution may hinder binding |
| 4-(2-Thienyl) analogue | 2-Thienyl | C₁₀H₁₁N₃S | 205.28 | 64403-28-7 | Heteroaromatic substitution |
Notes:
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | 4-(3-Fluorophenyl) | 4-(3-Bromo-4-fluorophenyl) |
|---|---|---|---|
| Molecular Weight | 267.26 | 200.24 | 296.14 |
| XLogP3* | ~2.5 | ~1.8 | 2.0 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Topological Polar SA | ~40.7 Ų | ~40.7 Ų | ~40.7 Ų |
| Solubility | Moderate | Higher | Lower (due to Br) |
Notes:
- Bromine substitution raises molecular weight and may reduce metabolic stability due to higher atomic radius .
Biological Activity
4-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C14H12F3N3
- Molecular Weight : 311.26 g/mol
- CAS Number : 1137469-04-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit significant anticancer properties. For instance:
- A study demonstrated that modifications at the N5 position of the tetrahydroimidazopyridine core can enhance inhibitory activity against cancer cell lines. Specifically, the introduction of lipophilic groups improved potency by a factor of 60 compared to unmodified compounds .
- The compound's interaction with specific cellular targets has been linked to reduced expression levels of anti-apoptotic proteins, suggesting a mechanism for inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications:
- Preliminary tests indicated that certain analogs exhibited effective inhibition against various bacterial strains. The presence of the trifluoromethyl group appears to enhance lipophilicity and membrane permeability, which may contribute to antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of the trifluoromethyl group significantly affects the compound's lipophilicity and biological interactions.
- Modifications at specific positions on the imidazo[4,5-c]pyridine scaffold can lead to substantial changes in activity profiles. For example, substituents at the C4 position were found to decrease activity compared to simpler structures .
Case Studies and Research Findings
Q & A
Q. What safety protocols mitigate risks during large-scale handling of this compound?
- Methodological Answer : Follow GHS guidelines for toxicant handling: use fume hoods with HEPA filters, wear nitrile gloves (tested for permeation resistance), and implement spill containment kits with vermiculite. Conduct hazard operability (HAZOP) studies to identify process risks (e.g., exotherms during quench steps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
